Cas no 251442-64-5 (q-Defensin 1 (Macaca mulatta)(9CI))

q-Defensin 1 (Macaca mulatta)(9CI) structure
251442-64-5 structure
Product Name:q-Defensin 1 (Macaca mulatta)(9CI)
CAS-nummer:251442-64-5
MF:C82H137N33O19S6
MW:2081.56488585472
CID:283182
PubChem ID:16130642
Update Time:2025-04-19

q-Defensin 1 (Macaca mulatta)(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • q-Defensin 1 (Macaca mulatta)(9CI)
    • 14)-tris(disulfide)
    • 16),(9&reg
    • 18),(7&reg
    • 3: PN: WO0068265 SEQID: 1 claimedprotein
    • Cyclo(L-arginyl-L-arginylglycyl-L-valyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-isoleucyl-L-cysteinyl-L-threonyl-L-arginylglycyl-L-phenylalanyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-leucyl-L-cysteinyl),cyclic (5&reg
    • q-Defensin RTD 1
    • Rhesus q-defensin 1
    • Cyclic-(GVCRCICTRGFCRCLCRR)
    • 1-[3-[benzyl-tetrakis(3-guanidinopropyl)-[(1R)-1-hydroxyethyl]-isobutyl-isopropyl-[(1S)-1-methylpropyl]-octadecaoxo-[?]yl]propyl]guanidine
    • .theta.-Defensin 1
    • BDBM50236198
    • theta-Defensin 1
    • RTD-1
    • theta-Defensin RTD-1
    • DTXSID60179822
    • CHEMBL4073105
    • 251442-64-5
    • oRTD-1
    • Inchi: 1S/C82H137N33O19S6/c1-8-41(6)60-76(133)112-56-38-140-136-34-52(110-68(125)50(30-43-17-10-9-11-18-43)100-57(117)31-98-63(120)45(20-13-25-94-79(85)86)105-77(134)61(42(7)116)115-74(56)131)70(127)103-47(22-15-27-96-81(89)90)65(122)107-53-35-137-139-37-55(73(130)114-60)108-66(123)48(23-16-28-97-82(91)92)104-71(128)54-36-138-135-33-51(109-67(124)49(29-39(2)3)106-72(53)129)69(126)102-46(21-14-26-95-80(87)88)64(121)101-44(19-12-24-93-78(83)84)62(119)99-32-58(118)113-59(40(4)5)75(132)111-54/h9-11,17-18,39-42,44-56,59-61,116H,8,12-16,19-38H2,1-7H3,(H,98,120)(H,99,119)(H,100,117)(H,101,121)(H,102,126)(H,103,127)(H,104,128)(H,105,134)(H,106,129)(H,107,122)(H,108,123)(H,109,124)(H,110,125)(H,111,132)(H,112,133)(H,113,118)(H,114,130)(H,115,131)(H4,83,84,93)(H4,85,86,94)(H4,87,88,95)(H4,89,90,96)(H4,91,92,97)/t41-,42+,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-/m0/s1
    • InChI-sleutel: BEOLWJVNPROZQJ-AQSKNYQYSA-N
    • LACHT: S1C[C@H]2C(N[C@H](C(N[C@@H]3C(N[C@H](C(N[C@H](C(NCC(N[C@@H](CC4C=CC=CC=4)C(N[C@@H](CSSC3)C(N[C@H](C(N[C@@H](CS1)C(N[C@H](C(N[C@H]1CSSC[C@@H](C(N[C@H](C(N2)=O)CCCNC(=N)N)=O)NC([C@H](C(C)C)NC(CNC([C@H](CCCNC(=N)N)NC([C@H](CCCNC(=N)N)NC1=O)=O)=O)=O)=O)=O)CC(C)C)=O)=O)CCCNC(=N)N)=O)=O)=O)=O)CCCNC(=N)N)=O)[C@@H](C)O)=O)=O)[C@@H](C)CC)=O

Berekende eigenschappen

  • Exacte massa: 2079.9092763g/mol
  • Monoisotopische massa: 2079.9092763g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 34
  • Aantal waterstofbondacceptatoren: 30
  • Zware atoomtelling: 140
  • Aantal draaibare bindingen: 33
  • Complexiteit: 4300
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 18
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -5.2
  • Topologisch pooloppervlak: 1010Ų
Aanbevolen leveranciers
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd